molecular formula C11H12N2O5S B3372629 4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid CAS No. 926198-84-7

4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B3372629
CAS No.: 926198-84-7
M. Wt: 284.29 g/mol
InChI Key: BVGLYPTVNBRDFI-UHFFFAOYSA-N
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Description

4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a sulfonyl group and a piperazine ring with an oxo group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-oxopiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction mixture is continuously fed into a reactor where the temperature and pressure are carefully controlled to optimize the yield and purity of the product. The resulting compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and processes.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is similar to other compounds containing piperazine and sulfonyl groups, such as 4-[(3-oxopiperazin-1-yl)benzaldehyde and 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 4-[(3-oxopiperazin-1-yl)benzaldehyde

  • 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid

  • (3-oxopiperazin-1-yl)acetic acid

This comprehensive overview provides a detailed understanding of 4-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-oxopiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10-7-13(6-5-12-10)19(17,18)9-3-1-8(2-4-9)11(15)16/h1-4H,5-7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLYPTVNBRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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